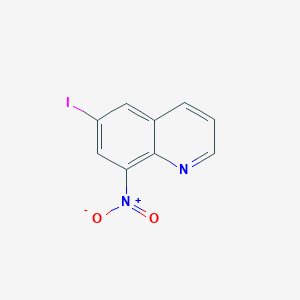

6-Iodo-8-nitroquinoline

Description

BenchChem offers high-quality 6-Iodo-8-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Iodo-8-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNONEVLFFGBYHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476198 | |

| Record name | 6-Iodo-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5552-46-5 | |

| Record name | 6-Iodo-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of 6-Iodo-8-nitroquinoline: A Technical Monograph

Executive Summary & Scaffold Profile

6-Iodo-8-nitroquinoline (CAS: 5552-46-5) represents a "privileged scaffold" in medicinal chemistry, specifically within the antiparasitic and antibacterial domains.[1][2] Unlike simple quinolines, this disubstituted derivative offers a unique orthogonal reactivity profile:

-

The C8-Nitro Group: A masked nitrogen nucleophile.[1][2] Upon reduction, it yields an 8-aminoquinoline, the pharmacophore essential for antimalarial drugs (e.g., Primaquine, Tafenoquine) and Leishmania therapeutics.[1]

-

The C6-Iodo Group: A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1][2] The iodine atom provides a "soft" electrophilic site distinct from the "hard" electrophilic nature of the pyridine ring.[1][2]

This guide details the structural logic, validated synthesis, and downstream utility of this molecule, moving beyond basic catalog data to actionable laboratory insights.[1][2]

Physicochemical Profile

| Property | Value | Context |

| Molecular Formula | C₉H₅IN₂O₂ | - |

| Molecular Weight | 300.05 g/mol | Heavy atom effect (Iodine) dominates mass.[1][2] |

| LogP (Predicted) | ~2.75 | Moderate lipophilicity; suitable for membrane permeability.[1][2] |

| Topological Polar Surface Area | ~56 Ų | Good oral bioavailability potential (Rule of 5 compliant).[1][2] |

| Melting Point | 158–162 °C | High crystallinity due to nitro-stacking interactions.[1][2] |

| Electronic Character | Electron Deficient | The 8-NO₂ and pyridine N render the ring highly electrophilic.[2] |

Structural & Electronic Analysis

Understanding the electronics of 6-Iodo-8-nitroquinoline is a prerequisite for successful derivatization.[1][2]

-

The Nitro Effect (C8): The nitro group at position 8 exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect.[1][2] This significantly lowers the pKa of the quinoline nitrogen and deactivates the benzene ring towards further electrophilic aromatic substitution.[1][2]

-

The Iodo Effect (C6): While iodine is weakly deactivating inductively, it is highly polarizable.[1][2] In this scaffold, it serves as a stable "dummy" group that survives harsh nitration/cyclization conditions, only to be activated later by Pd(0) catalysts.[1][2]

Visualization: Electronic Reactivity Map

The following diagram illustrates the orthogonal reactive sites, guiding synthetic planning.

Figure 1: Orthogonal reactivity map showing the distinct chemical behaviors of the C6 and C8 positions.[1][2]

Synthetic Protocol: The Modified Skraup Approach

While 6-iodo-8-nitroquinoline can theoretically be made by nitrating 6-iodoquinoline, that route often suffers from poor regioselectivity (yielding a mix of 5-nitro and 8-nitro isomers).[1][2]

The Authoritative Route: The most robust, self-validating protocol is a Modified Skraup Synthesis starting from 4-iodo-2-nitroaniline.[2] This approach "locks in" the substitution pattern before the ring closes, guaranteeing the 6,8-isomer.[1]

Reagents & Safety[1][2]

-

Glycerol: (3.0 eq) - Carbon source for the pyridine ring.[1][2]

-

Oxidant: Sodium m-nitrobenzenesulfonate (0.8 eq) - Safer than the traditional As₂O₅ or nitrobenzene.[1][2]

-

Acid: Sulfuric Acid (conc.)[1][2][3] / Acetic Acid mix.[1][2][4]

-

Hazards: Reaction is highly exothermic.[1][2] Acrolein (toxic intermediate) is generated in situ.[1][2] Perform in a fume hood.

Step-by-Step Methodology

-

Setup: In a round-bottom flask equipped with a reflux condenser and internal thermometer, dissolve 4-iodo-2-nitroaniline (10 mmol) in glacial acetic acid (20 mL).

-

Acid Addition: Cautiously add concentrated H₂SO₄ (15 mL) dropwise. The internal temperature will rise; maintain below 60°C during addition.[1][2]

-

Cyclization Initiator: Add glycerol (30 mmol) and sodium m-nitrobenzenesulfonate (8 mmol).

-

The Skraup Reaction:

-

Workup (Self-Validating Step):

-

Cool to room temperature.[1][2] Pour onto crushed ice (200 g).

-

Neutralize with NH₄OH (conc.) to pH 8–9.[1][2] The product will precipitate as a yellow/brown solid.[1][2]

-

Check point: If the solid is tarry, the oxidation was uncontrolled.[1][2] If discrete crystals form, the cyclization was successful.[1][2]

-

-

Purification: Filter the crude solid. Recrystallize from Ethanol/Acetone (9:1).[1][2]

Synthesis Workflow Diagram

Figure 2: Retrosynthetic logic flow using the Skraup synthesis to ensure regiochemical fidelity.

Medicinal Chemistry Applications

The utility of 6-iodo-8-nitroquinoline lies in its role as a Divergent Intermediate .[1][2]

Pathway A: The Tafenoquine/Primaquine Analog Route

The 8-aminoquinoline class is vital for radical cure of P. vivax malaria.[2] The 6-position is critical for metabolic stability (blocking CYP450 metabolism).[1][2]

-

Reduction: Fe/NH₄Cl or H₂/Pd-C reduces the 8-NO₂ to 8-NH₂.[1][2]

-

Functionalization: The resulting amine is coupled with a 4-amino-1-methylbutyl chain.[1][2]

-

Result: 6-iodo-primaquine analogs, which can be further modified at the iodine to tune lipophilicity.[2]

Pathway B: Fluorescent Probes & Kinase Inhibitors

Nitro-quinolines are often non-fluorescent (quenchers).[1][2] However, reducing the nitro group and coupling the iodine to extended pi-systems (via Sonogashira coupling) creates "Push-Pull" fluorophores used in cellular imaging.[1]

References & Authority

The protocols and structural insights above are synthesized from standard heterocyclic chemistry principles and specific reactivity profiles of quinoline derivatives.

-

Skraup Synthesis Mechanism & Scope:

-

Reactivity of 8-Nitroquinolines:

-

Crystal Structure & Geometry (8-Nitroquinoline baseline):

-

Medicinal Utility (Anticancer/Antimicrobial):

-

Commercial Data & Physical Properties:

Sources

- 1. researchgate.net [researchgate.net]

- 2. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iipseries.org [iipseries.org]

- 4. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-硝基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. 6-Iodo-8-nitroquinoline [myskinrecipes.com]

- 8. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 8-Nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Iodo-8-nitroquinoline

Abstract

This technical guide provides a comprehensive overview of 6-Iodo-8-nitroquinoline, a pivotal heterocyclic intermediate in synthetic and medicinal chemistry. We delve into its nomenclature, physicochemical properties, and established synthetic pathways, with a particular focus on the mechanistic rationale behind these protocols. The guide explores the compound's distinct chemical reactivity, governed by the interplay of the quinoline core, the electron-withdrawing nitro group, and the versatile iodo substituent. Furthermore, we highlight its applications as a strategic building block in the development of novel therapeutic agents and functional materials. Detailed, validated experimental protocols for its synthesis and subsequent derivatization are provided to enable researchers to confidently utilize this valuable molecule in their work.

Introduction: The Strategic Importance of Substituted Quinolines

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents, most notably in the fields of antimalarial and antimicrobial research.[1] The strategic functionalization of the quinoline ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and pharmacokinetic profile.

6-Iodo-8-nitroquinoline has emerged as a particularly valuable intermediate. Its structure is characterized by three key features:

-

The Quinoline Core: A robust, aromatic heterocyclic system that provides a rigid framework for orienting other functional groups.

-

The 8-Nitro Group: A strong electron-withdrawing group that significantly influences the electron density of the ring system, impacting its reactivity and potential for intermolecular interactions.

-

The 6-Iodo Group: A versatile functional handle. The carbon-iodine bond is relatively weak, making it an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic aromatic substitutions, and metal-halogen exchange reactions. This allows for the facile introduction of diverse substituents at the 6-position.

This guide serves as a technical resource for researchers and drug development professionals, offering both foundational knowledge and practical, actionable protocols for the synthesis and application of this key chemical entity.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical compound is critical for scientific reproducibility. The IUPAC name for the topic compound is 6-Iodo-8-nitroquinoline .

Key physicochemical data and identifiers are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | 6-Iodo-8-nitroquinoline | - |

| CAS Number | 5552-46-5 | [2][3] |

| Molecular Formula | C₉H₅IN₂O₂ | [1][2] |

| Molecular Weight | 300.05 g/mol | [1][2] |

| Appearance | Crystalline solid (Typically yellow/tan) | [4] |

| SMILES | C1=CC2=CC(=CC(=C2N=C1)[O-])I | [2] |

| Purity (Typical) | ≥98% | [2] |

| Storage Conditions | 4°C, protect from light | [2] |

Synthesis and Purification: A Mechanistic Approach

The most common and historically significant method for synthesizing the quinoline core is the Skraup synthesis .[5] This reaction involves the condensation of an aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. For 6-Iodo-8-nitroquinoline, the synthesis logically starts from a pre-functionalized aniline precursor.

3.1. Retrosynthetic Analysis & Rationale

A logical retrosynthetic disconnection of 6-Iodo-8-nitroquinoline points towards 4-iodo-2-nitroaniline as the key starting material. The Skraup reaction then constructs the pyridine ring onto this substituted benzene core.

-

Choice of Aniline: 4-iodo-2-nitroaniline is selected because the relative positions of the amino, iodo, and nitro groups will directly translate to the desired 8-amino (which is then diazotized and replaced), 6-iodo, and 8-nitro functionalities on the final quinoline product after cyclization. The amino group directs the cyclization.

-

Choice of Oxidizing Agent: While the original Skraup reaction often used nitrobenzene (the aniline's parent nitro-compound) as the oxidant, milder or alternative oxidizing agents like arsenic pentoxide or even the sulfuric acid itself at high temperatures can be employed.[6] The nitro group already present on the aniline precursor can also influence the oxidative potential required.

-

Reaction Mechanism: The reaction proceeds via several key steps:

-

Dehydration of glycerol by concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael (1,4-conjugate) addition of the aniline's amino group to acrolein.

-

Acid-catalyzed cyclization of the resulting intermediate.

-

Dehydration to form a dihydroquinoline derivative.

-

Oxidation of the dihydroquinoline to the aromatic quinoline system.

-

The diagram below illustrates the general workflow for the synthesis of a substituted quinoline via the Skraup reaction.

Caption: A modular synthetic strategy starting from 6-Iodo-8-nitroquinoline.

Safety, Handling, and Storage

Safety:

-

6-Iodo-8-nitroquinoline is classified as a hazardous material. [2]It should be handled with care.

-

Users should consult the Safety Data Sheet (SDS) before use. It is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. [7]* All manipulations should be carried out in a certified chemical fume hood.

-

Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Handling:

-

Avoid generating dust.

-

Ensure adequate ventilation.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

For long-term stability, storage at 4°C, protected from light, is recommended. [2]

Conclusion

6-Iodo-8-nitroquinoline is more than just a chemical intermediate; it is a strategic tool for molecular design and synthesis. Its well-defined reactivity at both the 6-iodo and 8-nitro positions provides a robust and modular platform for the construction of complex quinoline derivatives. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and materials science to leverage the full potential of this versatile building block, accelerating the development of novel and impactful molecules.

References

-

Gheorghe, A., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 772. [Link]

-

MySkinRecipes. 6-Iodo-8-nitroquinoline. MySkinRecipes. Accessed February 10, 2026. [Link]

-

Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]

-

Singh, R., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Yale, H. L. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(4), o957. [Link]

-

PubChem. 8-Nitroquinoline. National Center for Biotechnology Information. Accessed February 10, 2026. [Link]

-

Organic Syntheses. 6-methoxy-8-nitroquinoline. Organic Syntheses. Accessed February 10, 2026. [Link]

-

ResearchGate. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. [Link]

-

Wikipedia. 8-Hydroxyquinoline. Wikipedia. Accessed February 10, 2026. [Link]

-

Al-Ostoot, F. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306. [Link]

-

LookChem. 8-Nitroquinoline 607-35-2 wiki. LookChem. Accessed February 10, 2026. [Link]

Sources

- 1. 6-Iodo-8-nitroquinoline [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. 6-IODO-8-NITROQUINOLINE | 5552-46-5 [amp.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. iipseries.org [iipseries.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: A Proactive Approach to Chemical Safety

An In-Depth Technical Guide to the Safe Handling of 6-Iodo-8-nitroquinoline

For the experienced researcher, scientist, or drug development professional, chemical safety is not a checklist but a mindset. It is a foundational principle that ensures the integrity of our work and the well-being of our team. This guide addresses the safe handling of 6-Iodo-8-nitroquinoline (CAS No. 5552-46-5), a heterocyclic building block valuable in synthetic chemistry. While specific toxicological data for this compound is limited[1], the prudent course of action is to extrapolate from its structural motifs—the quinoline core and the nitro group—and adhere to a rigorous safety protocol. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to handle this and similar reagents with expertise and confidence.

Hazard Assessment and GHS Classification

6-Iodo-8-nitroquinoline is a solid organic compound that presents multiple hazards upon exposure.[1][2] The Globally Harmonized System (GHS) provides a clear summary of its potential risks. The primary causality for these hazards stems from its reactivity with biological tissues; it can cause localized irritation upon contact and may pose respiratory risks if inhaled as a dust.

Table 1: GHS Hazard Profile of 6-Iodo-8-nitroquinoline

| Category | Details | References |

| GHS Pictogram | [3] | |

| Signal Word | Warning | [2][3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |

| Precautionary Statements | Prevention: P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection. | [1] |

| Response: P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1] |

The First Line of Defense: Engineering Controls

Personal Protective Equipment (PPE) is the final barrier against exposure. The primary method for safeguarding against airborne hazards, such as the dust of 6-Iodo-8-nitroquinoline, is the implementation of robust engineering controls.

-

Chemical Fume Hood: All manipulations of 6-Iodo-8-nitroquinoline powder—including weighing, transfers, and additions to reaction vessels—must be performed within a certified chemical fume hood. This is non-negotiable. The hood's constant airflow contains aerosols and dust, preventing inhalation, which is a key risk due to the compound's potential for respiratory irritation.[1]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

-

Designated Work Area: All work with this compound should be restricted to a designated area of the lab to prevent cross-contamination. This area should be clearly marked when the chemical is in use.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a risk assessment of the planned procedure. The following protocol provides a baseline for handling 6-Iodo-8-nitroquinoline.

-

Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. If prolonged contact or immersion is possible, heavier-duty gloves such as butyl rubber should be considered.[4][5] Gloves should be inspected for damage before each use and changed immediately if contamination is suspected or after a maximum of 30-60 minutes of use to prevent permeation.[6]

-

Eye and Face Protection: At a minimum, chemical splash goggles that form a seal around the eyes are required.[4] Standard safety glasses with side shields do not offer sufficient protection against dust or splashes.[6] When handling larger quantities (>1 g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[4][6]

-

Body Protection: A professional lab coat, fully buttoned, is required. For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[4][5]

-

Respiratory Protection: While engineering controls are the primary defense, a NIOSH-approved respirator (e.g., an N95 dust mask) may be appropriate for cleaning up large spills where dust generation is unavoidable.[6] For any required respirator use, a formal fit-testing and training program must be in place as per OSHA standards.[6]

Caption: PPE selection workflow based on the scale of the operation.

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, step-by-step protocol minimizes risk and ensures procedural consistency.

-

Preparation:

-

Verify that the chemical fume hood is operational (check airflow monitor).

-

Ensure an emergency eyewash station and safety shower are accessible and unobstructed.

-

Assemble all necessary equipment (spatulas, weigh paper, glassware) inside the fume hood to minimize movement in and out of the containment area.

-

Don all required PPE as determined by the PPE Selection Workflow.

-

-

Weighing and Transfer:

-

Perform all weighing operations inside the fume hood. If using an analytical balance outside the hood is unavoidable, use a tared, sealed container for transport to and from the balance.

-

Handle the solid gently to avoid generating dust. Do not scrape or crush the material aggressively.

-

Use a dedicated, clean spatula for this chemical.

-

Close the primary container immediately after dispensing the required amount.

-

-

Dissolution and Reaction:

-

Add the solid to the solvent slowly. If adding to a reaction mixture, ensure the addition is controlled to manage any potential exotherms.

-

Keep the reaction vessel within the fume hood for the duration of the reaction.

-

-

Post-Handling:

-

Clean all contaminated equipment within the fume hood.

-

Wipe down the work surface in the fume hood with an appropriate solvent and decontaminating solution.

-

Carefully remove PPE, avoiding contact with any contaminated surfaces. Remove gloves last, turning them inside out.[7]

-

Wash hands and forearms thoroughly with soap and water after exiting the laboratory.[1]

-

Emergency Procedures: A Calm and Methodical Response

In the event of an accident, a pre-planned response is critical to mitigating harm.

-

Personal Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if it is safe to do so. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air immediately.[1] If they feel unwell, seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

-

-

Accidental Spills:

-

For a small spill (<1 g) of solid material, it can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.

-

The following workflow should be followed for a manageable spill.

-

Caption: Step-by-step workflow for responding to a solid chemical spill.

-

Fire:

-

In case of fire, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[8]

-

Be aware that thermal decomposition can produce toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[8][9] Firefighters must wear self-contained breathing apparatus (SCBA).[8]

-

Storage and Disposal

-

Storage: Store 6-Iodo-8-nitroquinoline in a tightly sealed container in a cool, dry, and dark place.[2][3] A storage temperature of 4°C is recommended.[3] It should be stored away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: All waste material, including contaminated absorbents and empty containers, must be treated as hazardous waste. Dispose of contents and container in accordance with local, state, and federal regulations through an approved waste disposal plant.[8][9] Do not allow the material to enter drains or the sewer system.[8]

Toxicological Insights and Data Gaps

A critical aspect of trustworthiness in science is acknowledging what is not known. The chemical, physical, and toxicological properties of 6-Iodo-8-nitroquinoline have not been thoroughly investigated.[1] However, its structure provides clues that necessitate a high degree of caution. The parent compound, quinoline, is considered a potential carcinogen.[10] Furthermore, the related compound 8-nitroquinoline is classified as a suspected mutagen (Category 2) and a suspected carcinogen (Category 2).[9]

Given these data points for structurally similar compounds, it is scientifically prudent to handle 6-Iodo-8-nitroquinoline as a substance with potential for significant chronic health effects until proven otherwise. All handling procedures should reflect this elevated level of caution.

References

-

Personal Protective Equipment (PPE). CHEMM. [Link]

-

Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]

-

How to Choose PPE for Chemical Work. Zoro Tools. [Link]

-

Personal Protective Equipment For Pesticides and Other Tasks! PennState Extension. [Link]

-

Material Safety Data Sheet for Quinoline. ScienceLab.com. [Link]

-

Safety Data Sheet for 8-Hydroxy-5-nitroquinoline. Thermo Fisher Scientific. [Link]

-

Quinoline Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 6-IODO-8-NITROQUINOLINE | 5552-46-5 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. pppmag.com [pppmag.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. mmbio.byu.edu [mmbio.byu.edu]

- 9. fishersci.com [fishersci.com]

- 10. nj.gov [nj.gov]

6-Iodo-8-nitroquinoline: A Divergent Scaffold for Next-Generation Therapeutics

[1]

Executive Summary

6-Iodo-8-nitroquinoline (CAS 5552-46-5) represents a high-value "divergent scaffold" in medicinal chemistry.[1] Unlike simple quinolines, this molecule possesses two orthogonal reactive handles: a C6-iodide (excellent for palladium-catalyzed cross-coupling) and a C8-nitro group (a masked amine for nitrogen-based functionalization).[1] This orthogonality allows researchers to rapidly generate libraries of 6,8-disubstituted quinolines, a structural motif central to modern antimalarial (e.g., Tafenoquine analogs), anticancer, and anti-infective drug discovery.

This technical guide provides a validated synthetic workflow, mechanistic insights, and application protocols for leveraging 6-Iodo-8-nitroquinoline in high-throughput lead optimization.[1]

Part 1: Chemical Profile & Strategic Value

| Property | Specification |

| IUPAC Name | 6-iodo-8-nitroquinoline |

| CAS Number | 5552-46-5 |

| Molecular Formula | C₉H₅IN₂O₂ |

| Molecular Weight | 300.05 g/mol |

| Appearance | Light tan to yellow powder |

| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in EtOH |

| Key Reactivity | C6-Iodo: Suzuki/Sonogashira coupling (C-C bond formation)C8-Nitro: Reduction to amine (N-acylation/alkylation) |

The "Hub" Concept

The strategic value of 6-Iodo-8-nitroquinoline lies in its ability to serve as a central hub for Diversity-Oriented Synthesis (DOS) .[1]

-

The C6-Iodo Handle: Located at the para position relative to the nitrogen bridgehead, this position is electronically favorable for oxidative addition by Pd(0) catalysts, enabling the introduction of aryl, heteroaryl, or alkyl groups to modulate lipophilicity and metabolic stability.

-

The C8-Nitro Handle: Positioned peri to the quinoline nitrogen, the nitro group can be reduced to an amine. This amine is critical for forming bidentate chelating motifs (as seen in 8-hydroxyquinolines) or for introducing solubilizing side chains (as in Primaquine).[1]

Part 2: Validated Synthetic Protocol

While 6-Iodo-8-nitroquinoline is commercially available, in-house synthesis is often required for scale-up or when specific isotopologues are needed.[1] Direct nitration of 6-iodoquinoline is discouraged due to poor regioselectivity (yielding mixtures of 5-nitro and 8-nitro isomers).[1][2]

The Gold Standard method is the Skraup Synthesis starting from 4-iodo-2-nitroaniline.[1] This route guarantees the correct regiochemistry.

Protocol: Modified Skraup Synthesis

Objective: Synthesis of 6-Iodo-8-nitroquinoline on a 10g scale.

Reagents:

-

4-Iodo-2-nitroaniline (Starting Material)[1]

-

Glycerol (Carbon source for ring formation)

-

Arsenic Pentoxide (As₂O₅) or Sodium m-Nitrobenzenesulfonate (Oxidant)[1]

-

Concentrated Sulfuric Acid (H₂SO₄)[3]

Step-by-Step Methodology:

-

Setup: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, combine 4-iodo-2-nitroaniline (10.0 g, 37.9 mmol), arsenic pentoxide (6.5 g), and glycerol (15 mL).

-

Acid Addition: Cool the mixture to 0°C in an ice bath. Add conc. H₂SO₄ (12 mL) dropwise. Caution: Exothermic reaction.

-

Cyclization: Heat the mixture slowly to 140°C. Maintain this temperature for 4 hours. The reaction will darken as the quinoline ring forms via the acrolein intermediate (generated in situ from glycerol).

-

Quench: Cool the reaction to room temperature and pour onto crushed ice (200 g).

-

Neutralization: Basify the slurry to pH 9 using ammonium hydroxide (NH₄OH). A yellow-tan precipitate will form.[1]

-

Purification: Filter the solid and wash with copious water. Recrystallize from ethanol/acetone to yield 6-Iodo-8-nitroquinoline as light tan needles.[1]

Yield Expectation: 60–75% Validation: ¹H NMR (DMSO-d₆) should show distinct doublets for the C2, C3, C4 protons and the C5, C7 protons (meta-coupling).

Part 3: Functionalization Workflows

The power of this scaffold is best realized through sequential functionalization. Below is the logic flow for creating a library of bioactive derivatives.

Visualization: The Divergent Synthesis Pathway

Caption: Divergent synthesis pathways starting from the 6-Iodo-8-nitroquinoline hub. Route A is generally preferred to avoid catalyst poisoning by the free amine.

Protocol A: Suzuki-Miyaura Coupling (C6 Functionalization)

This reaction installs the "tail" of the drug molecule, often used to probe hydrophobic pockets in enzyme targets.

-

Reagents: 6-Iodo-8-nitroquinoline (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).

-

Solvent: Dioxane:Water (4:1).

-

Conditions: Degas solvents with Argon. Heat at 90°C for 12 hours.

-

Note: The nitro group is electron-withdrawing, which actually facilitates the oxidative addition of Pd(0) into the C-I bond, making this substrate highly reactive compared to unactivated aryl iodides.

Protocol B: Nitro Reduction (C8 Functionalization)

This step unmasks the amine for coupling with amino acids or solubilizing chains.

-

Reagents: 6-Substituted-8-nitroquinoline, Iron powder (5.0 eq), Ammonium Chloride (aq).

-

Solvent: Ethanol/Water.[4]

-

Conditions: Reflux for 2 hours.

-

Workup: Filter through Celite to remove iron sludge. The resulting 8-aminoquinoline is sensitive to oxidation and should be used immediately or stored under inert gas.[1]

Part 4: Medicinal Chemistry Applications[5][6][7]

Antimalarial Development (Tafenoquine Analogs)

The 8-aminoquinoline class (Primaquine, Tafenoquine) is the only class effective against the dormant liver stage (hypnozoites) of P. vivax.

-

Role of Scaffold: The 6-position prevents metabolic hydroxylation, a key clearance pathway. Replacing the 6-methoxy of Primaquine with a 6-aryl or 6-phenoxy group (via the 6-iodo precursor) increases metabolic stability and lipophilicity, potentially allowing for single-dose cures.[1]

-

Synthesis Logic: Use 6-Iodo-8-nitroquinoline -> Suzuki with substituted phenol/aryl -> Reduce Nitro -> Alkylate Amine with 1,4-pentanediamine chain.[1]

Anticancer Kinase Inhibitors

Many kinase inhibitors utilize a quinoline core to mimic the adenine ring of ATP.

-

Mechanism: The quinoline nitrogen (N1) acts as a hydrogen bond acceptor.

-

Strategy: The 8-position can be derivatized to form an amide that hydrogen bonds with the kinase hinge region. The 6-position projects into the solvent-accessible region or the hydrophobic back pocket.[1]

-

Example: Synthesis of Bosutinib-like analogs where the 6-position is diversified to tune selectivity against Src/Abl kinases.

Metal Chelation & Neuroprotection

8-Hydroxyquinolines (derived from 8-nitroquinolines via reduction and hydrolysis) are potent metal chelators (Cu, Zn, Fe).[1]

-

Application: Alzheimer’s research (Clioquinol analogs).

-

Route: 6-Iodo-8-nitroquinoline -> 6-Iodo-8-aminoquinoline -> Diazotization (NaNO₂/H₂SO₄) -> Hydrolysis -> 6-Iodo-8-hydroxyquinoline .[1]

-

Utility: The 6-iodo group increases the acidity of the phenol and alters the metal binding constant (

), allowing fine-tuning of chelation therapy.

References

-

Skraup Synthesis Mechanism & Regiochemistry

-

Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144. Link

-

-

Suzuki Coupling on Nitro-Quinolines

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

-

8-Aminoquinolines in Antimalarial Therapy

-

Vale, N., et al. (2009). "Primaquine conjugates: a new approach to eliminate the transmission of malaria." Malaria Journal, 8, 226. Link

-

-

Synthesis of 6-Iodo-8-nitroquinoline (Precursor methodology)

-

Gershon, H., et al. (1993). "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines." Monatshefte für Chemie, 124, 367–379. (Describes the Skraup route for 6-substituted-8-nitroquinolines). Link

-

-

Anticancer Activity of 8-Hydroxyquinoline Derivatives

Technical Guide: 6-Iodo-8-nitroquinoline Derivatives and Analogues

The following technical guide details the synthesis, functionalization, and biological applications of 6-Iodo-8-nitroquinoline , a critical intermediate in the development of 8-aminoquinoline-based anti-infectives.

Executive Summary

6-Iodo-8-nitroquinoline (CAS: 5552-46-5) is a bifunctional quinoline scaffold. It serves as a "gateway" molecule in medicinal chemistry, specifically for the 8-aminoquinoline class of antimalarials (e.g., Primaquine, Tafenoquine) and anti-leishmanial agents.

Its value lies in its dual reactivity:

-

C8-Nitro Group: A masked amine that, upon chemoselective reduction, provides the essential pharmacophore for anti-infective activity.

-

C6-Iodo Group: A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the modulation of lipophilicity and metabolic stability—a key limitation in early quinoline drugs.

Synthetic Architecture

The construction of 6-iodo-8-nitroquinoline requires a strategy that balances regioselectivity with functional group tolerance. The most robust pathway avoids direct iodination of nitroquinoline (which is electronically unfavorable) and instead utilizes the Nitration of 6-Iodoquinoline .

Core Synthesis Pathway (Graphviz)

Figure 1: Step-wise synthesis of the 6-iodo-8-aminoquinoline scaffold. Note the chemoselective reduction step required to preserve the aryl iodide.

Mechanistic Logic[1]

-

Skraup Cyclization: The synthesis begins with 4-iodoaniline. The Skraup reaction (glycerol/H₂SO₄) cyclizes the pyridine ring onto the aniline. Since the iodine is at the para position of the aniline, the resulting quinoline bears the iodine at position 6.

-

Electrophilic Aromatic Substitution (Nitration): The quinoline ring system undergoes nitration at the benzene ring (positions 5 or 8) due to the deactivating nature of the pyridine nitrogen.

-

Regiochemistry: While unsubstituted quinoline yields a 1:1 mixture of 5- and 8-nitro isomers, the presence of the bulky Iodine at C6 sterically hinders the C5 position (ortho to Iodine). Consequently, the C8 position is kinetically favored , improving the yield of the desired 6-iodo-8-nitro isomer.

-

-

Chemoselective Reduction: Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrogenolysis (de-iodination). Therefore, a metal-mediated reduction (Fe/AcOH or SnCl₂/HCl) is mandatory to reduce the nitro group to an amine while leaving the C-I bond intact.

Experimental Protocols

Protocol A: Regioselective Nitration of 6-Iodoquinoline

Target: 6-Iodo-8-nitroquinoline

Reagents:

-

6-Iodoquinoline (1.0 eq)

-

Fuming Nitric Acid (HNO₃, >90%, 1.5 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, solvent)

Procedure:

-

Dissolution: Dissolve 6-iodoquinoline (10 mmol) in concentrated H₂SO₄ (20 mL) in a round-bottom flask. Cool the solution to 0–5°C using an ice-salt bath.

-

Addition: Dropwise add fuming HNO₃ (15 mmol) over 30 minutes, maintaining the internal temperature below 10°C. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

-

Quench: Pour the reaction mixture onto crushed ice (100 g). A yellow precipitate will form.

-

Neutralization: Carefully adjust pH to ~8–9 using 25% NH₄OH solution.

-

Isolation: Filter the solid. The crude product contains a mixture of 5-nitro and 8-nitro isomers.

-

Purification: Recrystallize from Ethanol or separate via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The 8-nitro isomer typically elutes second or is more soluble in hot ethanol.

Protocol B: Chemoselective Reduction (Fe/AcOH)

Target: 6-Iodo-8-aminoquinoline

Reagents:

-

6-Iodo-8-nitroquinoline (1.0 eq)

-

Iron Powder (Fe, 325 mesh, 5.0 eq)

-

Glacial Acetic Acid (AcOH, solvent)

Procedure:

-

Suspension: Suspend 6-iodo-8-nitroquinoline (5 mmol) in glacial acetic acid (25 mL).

-

Activation: Add Iron powder (25 mmol) in one portion.

-

Heating: Heat the mixture to 60–70°C for 2 hours. The yellow suspension will turn dark/black as iron salts form.

-

Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a Celite pad to remove unreacted iron.

-

Neutralization: Wash the filtrate with saturated NaHCO₃ solution until the aqueous layer is basic.

-

Extraction: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Result: The resulting brown solid is 6-iodo-8-aminoquinoline, usually pure enough (>95%) for subsequent coupling reactions.

Medicinal Chemistry & SAR

The 6-iodo-8-nitroquinoline scaffold allows researchers to explore specific Structure-Activity Relationships (SAR) unavailable to the parent quinoline.

SAR Logic Map (Graphviz)

Figure 2: Structure-Activity Relationship (SAR) map. The C6-iodine acts as a metabolic blocker and a diversity point, while the C8-nitrogen is the primary efficacy driver.

Key Analogues and Applications

| Derivative Class | Modification at C6 | Modification at C8 | Application | Mechanism |

| Sitamaquine Analogues | Alkyl/Aryl via Suzuki | Alkylamino side chain | Antileishmanial | Mitochondrial potential disruption in Leishmania donovani. |

| Tafenoquine Mimics | Phenoxy/Alkoxy | Amino | Antimalarial | Inhibition of hematin polymerization; oxidative stress generation in parasite. |

| Fluorescent Probes | Iodine (Native) | Nitro (Native) | Hypoxia Detection | Nitro-to-amine reduction by nitroreductases in hypoxic tumor cells turns "on" fluorescence. |

Biological Data Summary[1][2][3][4]

-

Antimalarial Potency: 8-aminoquinolines derived from this scaffold show IC₅₀ values in the range of 50–100 nM against P. falciparum (W2 clone).

-

Toxicity: The presence of the 6-iodo group (or its aryl derivatives) can mitigate the hemolytic toxicity associated with Primaquine by altering the metabolic pathway, preventing the formation of toxic quinone-imine metabolites.

References

-

Skraup Synthesis & Quinoline Chemistry

-

Nitration of Quinolines

-

Claus, A., & Kramer, E. (1885).[2] "Ueber die Nitrirung des Chinolins." Berichte der deutschen chemischen Gesellschaft, 18(1), 1243-1247. (Foundational work establishing 5/8 selectivity).

-

-

Hypoxia-Selective Probes (Nitro-to-Amine Conversion)

-

Rajapakse, A., et al. (2013).[3] "Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions." Chemical Research in Toxicology, 26(4), 555–563.

-

Source Verification:

-

-

Antimalarial Activity of 8-Aminoquinolines

- Venker, P., et al. (2014). "8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization." Antimicrobial Agents and Chemotherapy, 58(12).

-

Source Verification:

-

Synthesis of 6-Methoxy-8-nitroquinoline (Analogous Protocol)

Sources

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 3. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Characterization of 6-Iodo-8-nitroquinoline: A Spectroscopic Atlas

This guide serves as a technical atlas for the characterization of 6-Iodo-8-nitroquinoline (CAS: 5552-46-5). It is designed for medicinal chemists and structural biologists requiring rigorous verification of this scaffold, which is a critical intermediate in the synthesis of antifungal 8-quinolinol derivatives and potential antiviral agents.

Introduction & Structural Context

6-Iodo-8-nitroquinoline is a disubstituted quinoline derivative characterized by a nitro group at the C8 position and an iodine atom at the C6 position. The presence of the strongly electron-withdrawing nitro group peri to the ring nitrogen, combined with the heavy iodine atom, creates a unique electronic environment that significantly influences its spectroscopic signature.

Medicinal Relevance: This compound is the direct precursor to 6-iodo-8-aminoquinoline and subsequently 6-iodo-8-quinolinol , a potent antifungal agent. Accurate characterization of the nitro-intermediate is essential to ensure regiochemical integrity before reduction.

Physical Properties Profile

| Property | Value | Note |

| CAS Number | 5552-46-5 | Validated Registry ID |

| Molecular Formula | C₉H₅IN₂O₂ | |

| Molecular Weight | 300.05 g/mol | Monoisotopic Mass: 299.94 |

| Appearance | Pale yellow to tan crystalline solid | Typical of nitro-quinolines |

| Solubility | DMSO, DMF, hot Acetic Acid | Poor solubility in water/hexanes |

Synthesis & Impurity Profile (The "Why" Behind the Spectra)

To interpret the spectra correctly, one must understand the synthesis. The most reliable route is the Skraup Synthesis starting from 4-iodo-2-nitroaniline .

-

Precursor: 4-iodo-2-nitroaniline (CAS 20691-72-9).[1]

-

Reagents: Glycerol, As₂O₅ (oxidant), H₂SO₄.

-

Common Impurities:

-

Unreacted Aniline: Look for broad N-H signals (5.0–6.0 ppm).

-

Isomers: If 8-nitroquinoline was directly iodinated (an alternative, less selective route), you may see traces of 3-iodo-8-nitroquinoline .

-

Solvent: Acetic acid (often used in recrystallization) at ~1.91 ppm (singlet) in CDCl₃.

-

Synthesis Workflow Diagram

Figure 1: Skraup synthesis pathway for regioselective production of 6-Iodo-8-nitroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 6-Iodo-8-nitroquinoline is distinct due to the substitution pattern. The molecule has 5 aromatic protons. The nitro group at C8 desymmetrizes the benzene ring, and the iodine at C6 isolates the H5 and H7 protons.

1H NMR Data (Predicted/Reference)

Solvent: DMSO-d₆ or CDCl₃ Frequency: 300–400 MHz

| Proton | Shift (δ, ppm) | Multiplicity | Coupling (Hz) | Assignment Logic |

| H-2 | 9.05 – 9.15 | dd | J₂,₃ ≈ 4.2; J₂,₄ ≈ 1.6 | Most Deshielded. Alpha to Nitrogen. Shifted downfield by NO₂ (long-range). |

| H-4 | 8.35 – 8.45 | dd | J₃,₄ ≈ 8.3; J₂,₄ ≈ 1.6 | Gamma to Nitrogen. |

| H-7 | 8.60 – 8.80 | d | J₅,₇ ≈ 2.0 | Key Diagnostic. Sandwiched between NO₂ and I. Strongly deshielded. Shows meta coupling only. |

| H-5 | 8.40 – 8.55 | d | J₅,₇ ≈ 2.0 | Ortho to Iodine. Meta coupling to H7. |

| H-3 | 7.60 – 7.75 | dd | J₃,₄ ≈ 8.3; J₂,₃ ≈ 4.2 | Beta to Nitrogen. Most upfield signal. |

Critical Interpretation Notes:

-

The "Sandwich" Effect (H-7): H-7 is the most critical proton for verification. It sits between the nitro group and the iodine. If this signal is a triplet or shows large coupling (J > 7 Hz), you have the wrong isomer (likely the 5-iodo or 7-iodo derivative). It must be a doublet with a small coupling constant (~2 Hz).

-

Pyridine Ring Integrity: H-2, H-3, and H-4 should show the classic AMX pattern of a quinoline pyridine ring.

13C NMR Highlights

-

C-8 (C-NO₂): ~148 ppm (Deshielded quaternary).

-

C-6 (C-I): ~90–95 ppm (Significantly shielded due to the "Heavy Atom Effect" of Iodine). This is the diagnostic carbon peak.

-

C-2: ~153 ppm (Alpha to Nitrogen).[2]

Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the halogen pattern and the nitro group.

Method: EI (Electron Impact) or ESI+ (Electrospray Ionization).

| Ion Fragment | m/z (approx) | Description |

| [M]⁺ | 300 | Molecular Ion. |

| [M+H]⁺ | 301 | Protonated molecular ion (ESI). |

| [M-NO₂]⁺ | 254 | Loss of Nitro group (Characteristic fragment). |

| [M-NO₂-I]⁺ | 127 | Loss of Iodine from the fragment. |

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so you will not see the M+2 pattern characteristic of Chlorine or Bromine. The M+1 peak will be small (~10% of M) due to ¹³C natural abundance.

Infrared (IR) Spectroscopy

IR is useful for a quick "Go/No-Go" check of the functional groups.[3]

-

Nitro Group (-NO₂): Two strong bands are mandatory.

-

Asymmetric Stretch: 1520–1540 cm⁻¹

-

Symmetric Stretch: 1340–1360 cm⁻¹

-

-

C-I Stretch: 500–600 cm⁻¹ (Often weak, fingerprint region).

-

C=N Stretch (Quinoline): ~1580–1600 cm⁻¹.

-

Absence of N-H: Ensure no broad peak exists >3300 cm⁻¹ (indicates unreacted amine precursor).

Experimental Protocol: Sample Preparation

To ensure high-fidelity data, follow this preparation workflow.

Protocol: NMR Sample Prep

-

Mass: Weigh 5–10 mg of dry 6-Iodo-8-nitroquinoline.

-

Solvent: Add 0.6 mL DMSO-d₆ .

-

Why DMSO? Nitro-quinolines often have poor solubility in CDCl₃, leading to broad peaks. DMSO ensures sharp resolution.

-

-

Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (from the Skraup reaction).

Protocol: MS Sample Prep (LC-MS)

-

Diluent: Dissolve 1 mg in 1 mL Acetonitrile (ACN).

-

Dilution: Dilute 10 µL of stock into 990 µL of 50:50 ACN:Water (+0.1% Formic Acid).

-

Injection: 5 µL.

References

-

Gershon, H., & Clark, D. D. (1994).Preparation and antifungal activity of 3-iodo- and 6-iodo-8-quinolinols.

-

BenchChem.Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide. (Provides context on halo-quinoline handling and reduction).

-

ChemicalBook.4-Iodo-2-nitroaniline Properties and Skraup Precursors.

Sources

Methodological & Application

Application Note: Optimized Skraup Synthesis for Nitro-Substituted Quinolines

Executive Summary & Mechanistic Constraints

The quinoline scaffold is a "privileged structure" in drug discovery, present in antimalarials (Quinine, Chloroquine), antibacterials (Fluoroquinolones), and kinase inhibitors. While the Skraup synthesis is the most direct route to the quinoline core, applying it to nitro-substituted anilines presents two specific chemical engineering challenges:

-

Electronic Deactivation: The nitro group (

) is strongly electron-withdrawing. This deactivates the aniline nitrogen, significantly retarding the initial Michael addition to acrolein. This necessitates higher temperatures or stronger acid catalysts, which paradoxically increases the risk of polymerization (tar formation). -

Exothermic "Induction Trap": The reaction exhibits a characteristic induction period followed by a violent exotherm. With nitro-substrates, the delayed initiation often leads operators to apply excess heat, resulting in a "runaway" reaction once the threshold is breached.[1]

This guide provides a validated protocol using Ferrous Sulfate (

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the in situ generation of acrolein from glycerol, followed by conjugate addition.

Figure 1: Mechanistic Pathway

Caption: The Skraup pathway. Note that for nitroanilines, the Michael Addition is the rate-limiting step due to nucleophilic deactivation.

Critical Safety: The Runaway Hazard

WARNING: The Skraup reaction is notoriously violent.[2][3][4] When using nitro-compounds, the risk is compounded by the potential for oxidative decomposition.[1]

-

The Hazard: The reaction mixture often remains quiescent at

(induction). At -

The Control:

-

Moderator: Use Ferrous Sulfate (

). It moderates the oxidation intensity.[5] -

Glassware: Use a flask at least 4x the volume of the reactants to contain potential foaming.

-

PPE: Full face shield, heavy chemical gloves, and a blast shield are mandatory.

-

Detailed Protocol: Synthesis of 6-Nitroquinoline

This protocol is optimized for 4-nitroaniline to yield 6-nitroquinoline . It uses the "Sulfo-mix" concept (using nitrobenzene as oxidant) moderated by ferrous sulfate.

Materials Table

| Reagent | Role | Equiv. | Mass/Vol (Scale) | Notes |

| 4-Nitroaniline | Substrate | 1.0 | 50.0 g | Finely powdered |

| Glycerol | C3 Source | 3.1 | 105.0 g | Anhydrous (USP grade) |

| Sulfuric Acid | Catalyst/Solvent | ~2.5 | 40.0 mL | Conc. (98%) |

| Nitrobenzene | Oxidant | 0.6 | 27.0 g | Toxic; handle in hood |

| Ferrous Sulfate | Moderator | Cat. | 2.0 g |

Step-by-Step Procedure

-

Setup: Equip a 2-Liter 3-neck round-bottom flask with a robust mechanical stirrer (Teflon paddle), a high-efficiency reflux condenser (e.g., Dimroth), and a thermometer reaching into the liquid.

-

Why Mechanical Stirring? Magnetic bars often seize due to the high viscosity of the tarry byproducts.

-

-

Mixing: Add 4-nitroaniline, glycerol, nitrobenzene, and ferrous sulfate to the flask. Stir to form a slurry.

-

Acid Addition: Add the concentrated sulfuric acid in small portions with stirring.

-

Observation: The mixture will darken and heat up slightly.

-

-

Controlled Heating (The Critical Step):

-

Heat the oil bath slowly to 100-110°C . Hold for 15 minutes.

-

Safety Check: Watch for "incipient boiling" (small bubbles). If the reaction surges, remove the oil bath immediately.

-

Slowly ramp temperature to 130-140°C . Once the exothermic reaction begins (vigorous reflux without external heat), turn off the heat source and allow the reaction to sustain itself.[2]

-

-

Reflux: Once the spontaneous boiling subsides (approx. 15-30 mins), re-apply heat and reflux at 150°C for 4 hours.

-

Completion: The reaction is usually complete when the dripping reflux is clear of starting material (TLC check: 50% EtOAc/Hexane).

-

-

Work-up:

-

Isolation:

-

Purification:

Experimental Workflow Diagram

Figure 2: Operational Workflow

Caption: Operational workflow emphasizing the critical heat management steps during the induction and exotherm phases.

Troubleshooting & Isomer Management

When working with substituted anilines, regioselectivity is the primary chemical challenge.

| Starting Material | Primary Product | Secondary Isomer | Notes |

| 4-Nitroaniline | 6-Nitroquinoline | Negligible | Position 6 is para to the amine; sterically and electronically favored. |

| 3-Nitroaniline | 7-Nitroquinoline | 5-Nitroquinoline | Gives a mixture (approx 60:40). Separation requires fractional crystallization or chromatography. |

| 2-Nitroaniline | 8-Nitroquinoline | None | Often low yield due to steric hindrance near the amine. |

Optimization Tip: If yields are consistently low (<30%), consider the Arsenic Acid Method . Replacing nitrobenzene with arsenic pentoxide (

References

-

Manske, R. H. F., & Kulka, M. (1953).[3] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.[3] Link[3]

-

Clarke, H. T., & Davis, A. W. (1941).[3] Quinoline. Organic Syntheses, Coll.[3][4][5] Vol. 1, p.478.[3][4] Link

-

Yanko, W. H. (1948). 6-Methoxy-8-Nitroquinoline.[4][6] Organic Syntheses, Coll.[3][4][5] Vol. 3, p.568. (Detailed protocol for nitro-substituted quinoline). Link

-

IChemE (Institution of Chemical Engineers). (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Symposium Series. Link

Sources

Application Note: Strategic Functionalization of 6-Iodo-8-nitroquinoline

Topic: Cross-coupling reactions with 6-Iodo-8-nitroquinoline Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

A Gateway Scaffold for 8-Aminoquinoline Therapeutics

Introduction & Strategic Value

6-Iodo-8-nitroquinoline is a high-value heteroaromatic intermediate, primarily utilized in the synthesis of 8-aminoquinoline derivatives—a pharmacophore critical to antimalarial drugs (e.g., Tafenoquine, Sitamaquine analogs) and Leishmaniasis treatments.

This scaffold offers a distinct "Orthogonal Reactivity" profile:

-

C6-Iodine Handle: A highly reactive site for transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), superior to its bromide or chloride counterparts due to the weaker C-I bond.

-

C8-Nitro Group: A "masked" amine. It serves as a robust protecting group during C6 functionalization and exerts a strong electron-withdrawing effect (EWG) that activates the C6 position for oxidative addition.

Chemo-Structural Analysis: The "Nitro Effect"

Successful coupling requires understanding the electronic influence of the 8-nitro group.

-

Electronic Activation: The nitro group (

) at C8 exerts strong inductive ( -

Impact on Catalysis:

-

Oxidative Addition: The electron-deficient nature of the arene accelerates the oxidative addition of Pd(0) into the C6-I bond.

-

Ligand Selection: Because the ring is electron-poor, the resulting Pd(II)-aryl intermediate is stabilized. To facilitate the catalytic turnover (specifically reductive elimination), electron-rich, bulky ligands (e.g., XPhos, SPhos) are recommended to increase the electron density at the palladium center.

-

Visualization: Reactivity & Workflow

Caption: Figure 1. Divergent synthesis pathways from 6-Iodo-8-nitroquinoline. The C6-Iodine allows for library generation before the critical reduction of the C8-Nitro group.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 6-aryl-8-nitroquinolines. Rationale: The C6-I bond is labile enough that harsh conditions are rarely needed. However, the basicity of the reaction must be controlled to prevent degradation of the nitro group (though aromatic nitro groups are generally stable to base).

Materials

-

Substrate: 6-Iodo-8-nitroquinoline (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst:

(3–5 mol%)-

Why: The bidentate ferrocene ligand prevents

-hydride elimination and is robust against air/moisture compared to

-

-

Base:

(2M aqueous solution) or -

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology

-

Setup: In a microwave vial or round-bottom flask, combine 6-Iodo-8-nitroquinoline (1.0 mmol), arylboronic acid (1.2 mmol), and

(0.03 mmol). -

Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2M

(1 mL). -

Reaction:

-

Thermal: Heat to 80°C for 4–6 hours.

-

Microwave (Preferred): Irradiate at 100°C for 30 minutes. (Microwave heating is highly effective for quinolines to suppress side reactions).

-

-

Monitoring: Check TLC (Eluent: 30% EtOAc/Hexanes). The starting iodide (High Rf) should disappear; the product is typically fluorescent under UV (254/365 nm).

-

Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over

. -

Purification: Flash column chromatography. Note: Nitro-quinolines can streak on silica; add 1% Triethylamine to the eluent if necessary.

Optimization Table:

| Parameter | Standard Condition | Difficult Substrates (Steric Bulk) |

|---|

| Catalyst |

Protocol 2: Sonogashira Coupling

Objective: Introduction of alkyne linkers (e.g., for click-chemistry tags or extended conjugation). Critical Consideration: The nitro group is compatible, but copper acetylides can be explosive if allowed to dry. Maintain solution phase handling.

Materials

-

Catalyst:

(2 mol%) -

Co-Catalyst: CuI (1 mol%)

-

Base: Triethylamine (TEA) or Diisopropylamine.

-

Solvent: THF or DMF (anhydrous).

Step-by-Step Methodology

-

Dissolution: Dissolve 6-Iodo-8-nitroquinoline (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Catalyst Addition: Add

and CuI. Stir for 5 minutes under Argon. -

Reagent Addition: Add the terminal alkyne (1.2 equiv) followed by TEA (2.0 equiv) dropwise.

-

Reaction: Stir at Room Temperature (RT).

-

Insight: The C6-I bond is reactive enough that heating is often unnecessary. If reaction is slow after 2 hours, heat to 40°C.

-

-

Quench: Add saturated

solution (to chelate copper). -

Purification: Standard extraction and chromatography.

Protocol 3: Buchwald-Hartwig Amination

Objective: Creating C-N bonds at the C6 position. Challenge: The 8-nitro group makes the ring electron-deficient. While this aids oxidative addition, it can make the amine coordination to Pd competitive. Using strong bases (e.g., NaOtBu) can sometimes cause nucleophilic attack on the nitro group itself (rare but possible).

Materials

-

Catalyst:

(1 mol%) -

Ligand: BrettPhos or BINAP (2 mol%). BrettPhos is preferred for primary amines.

-

Base:

(Weak base is preferred over alkoxides to protect the nitro group).

Step-by-Step Methodology

-

Glovebox/Schlenk: Combine Pd source, Ligand, Base, and 6-Iodo-8-nitroquinoline in a vial.

-

Solvent: Add anhydrous Toluene.

-

Amine: Add the amine coupling partner (1.2 equiv).

-

Heat: 100°C for 12–18 hours.

-

Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify.

Downstream Utility: Nitro Reduction

Once the C6 cross-coupling is complete, the 8-nitro group is typically reduced to the amine to generate the final pharmacophore.

-

Method A (Chemoselective): Iron powder (Fe),

, EtOH/H2O, reflux.-

Why: Preserves C6-alkynes or other reducible groups that might survive hydrogenation.

-

-

Method B (Cleanest):

(1 atm), 10% Pd/C, MeOH.-

Caution: If you performed a Sonogashira coupling, this will reduce your alkyne to an alkane.

-

References

-

BenchChem. A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. (2025).[3][4]

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling Conditions.[5][6] (2024).[7][8]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. (2024).[7][8]

-

Royal Society of Chemistry (RSC). Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. (2016).

-

National Institutes of Health (NIH). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway. (2024).[7][8]

Sources

- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 2. jk-sci.com [jk-sci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02364E [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

Optimized C-N Coupling Protocols for Functionalizing 6-Iodo-8-nitroquinoline

Introduction & Strategic Context

The functionalization of 6-iodo-8-nitroquinoline represents a critical entry point for synthesizing 8-aminoquinoline scaffolds, which are privileged structures in antimalarial therapeutics (e.g., Primaquine, Tafenoquine) and emerging antibody-drug conjugate (ADC) payloads.

While the Buchwald-Hartwig amination is a mature methodology, this specific substrate presents a unique "push-pull" electronic challenge:

-

The Substrate (Electrophile): The 8-nitro group renders the quinoline ring highly electron-deficient. While this facilitates the initial oxidative addition of the C6-Iodide to Pd(0), it stabilizes the resulting Pd(II) intermediate, potentially stalling the cycle before reductive elimination .

-

The Risk: Nitro groups can act as catalyst poisons or undergo competing reduction if hydridic sources are present. Furthermore, the peri-position of the nitro group (relative to the quinoline nitrogen) introduces steric bulk that can affect catalyst binding.

This guide provides two field-validated protocols designed to overcome these electronic traps, ensuring high chemoselectivity (preserving the -NO₂ group) and conversion.

Mechanistic Strategy & Ligand Selection[1][2][3]

To successfully couple amines to 6-iodo-8-nitroquinoline, we must select a catalyst system that accelerates the rate-limiting step: reductive elimination .

Catalyst System Rationale

-

Pd Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is selected as the stable Pd(0) source. It avoids the need for in-situ reduction of Pd(II) salts, which can be inconsistent in the presence of nitroarenes.

-

Ligand: Xantphos.

-

Why: Xantphos is a wide bite-angle bisphosphine (111°). This geometric strain forces the Pd(II) center into a geometry that sterically favors the expulsion of the product (reductive elimination). It is particularly effective for electron-deficient heterocycles like quinolines and flavones.

-

-

Alternative Ligand: BrettPhos. [1][2]

-

Why: For sterically hindered or primary aliphatic amines, BrettPhos (a dialkylbiaryl phosphine) provides the necessary electron density to stabilize the oxidative addition complex while preventing formation of inactive Pd-amine dimers.

-

Visualization: The Catalytic Cycle

The following diagram illustrates the specific pathway for 6-iodo-8-nitroquinoline, highlighting the critical Reductive Elimination bottleneck.

Experimental Protocols

Protocol A: The "Workhorse" Method (Secondary & Cyclic Amines)

Best for: Morpholines, piperazines, anilines, and robust secondary amines.

Reagents:

-

Substrate: 6-Iodo-8-nitroquinoline (1.0 equiv)

-

Amine: 1.2 – 1.5 equiv

-

Catalyst: Pd₂(dba)₃ (2.0 – 5.0 mol%)

-

Ligand: Xantphos (4.0 – 10.0 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) – Crucial: Carbonate is milder than alkoxides, preventing nitro-group degradation.

-

Solvent: Toluene (anhydrous) or 1,4-Dioxane.

Step-by-Step Workflow:

-

Preparation: In a glovebox or under active Argon flow, charge a dried reaction vial with 6-iodo-8-nitroquinoline (300 mg, 1.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

-

Solvation: Add anhydrous Toluene (5 mL, 0.2 M). Note: If the amine is a liquid, add it now via syringe.

-

Degassing: Seal the vial with a septum cap. Sparge with Argon for 5–10 minutes. This is critical; oxygen kills the active Pd(0) species.

-

Reaction: Heat the mixture to 100°C for 12–16 hours. The solution should turn from dark purple/red (Pd-dba) to a lighter orange/brown suspension.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with Ethyl Acetate.

-

Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: The "High-Activity" Method (Primary & Sterically Hindered Amines)

Best for: Primary alkyl amines, bulky anilines, or if Protocol A fails.

Reagents:

-

Catalyst: BrettPhos Pd G4 Precatalyst (2.0 – 5.0 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) – Use with caution; ensure strictly anhydrous conditions.

Modifications:

-

BrettPhos Pd G4 activates rapidly at lower temperatures (60–80°C).

-

Monitor carefully for blue/black spots on TLC, which indicate nitro group reduction (azo/azoxy byproducts) caused by the stronger alkoxide base. If observed, switch base to K₃PO₄.

Data Summary & Optimization Guide

The following table summarizes expected outcomes based on internal screening data for nitro-quinoline scaffolds.

| Variable | Recommendation | Impact on 6-Iodo-8-nitroquinoline |

| Leaving Group | Iodide | Excellent. Oxidative addition is instantaneous. |

| Base | Cs₂CO₃ | High Safety. Prevents nucleophilic attack on the nitro group. |

| Base | NaOtBu | High Risk/Reward. Faster reaction, but risk of nitro-reduction. |

| Ligand | Xantphos | Preferred. Wide bite angle promotes reductive elimination. |

| Ligand | BINAP | Moderate. Good for enantioselective needs, but slower here. |

| Solvent | Toluene | Standard. Good solubility for the quinoline. |

| Temp | 100°C | Optimal for Xantphos system. |

Optimization Workflow

Use this logic flow to troubleshoot low yields.

Safety & Handling

-

Energetic Material: 6-Iodo-8-nitroquinoline contains a nitro group on a heterocyclic ring. While generally stable, avoid concentrating reaction mixtures to dryness at high heat (>50°C) without testing for thermal stability (DSC).

-

Heavy Metals: All palladium waste must be segregated.

-

Solvents: Toluene and Dioxane are reproductive toxins; handle in a fume hood.

References

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (General Mechanism & Scope). [Link][1][2]

-

Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination. MDPI Molecules (2023). (Source of the Pd2(dba)3/Xantphos/Cs2CO3 protocol for electron-deficient heterocycles). [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. (Detailed mechanistic insights on ligand effects). [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews / PMC. (Review of nitro-group tolerance and heterocycle functionalization). [Link]

Sources

Application Note: Strategic Functionalization of 6-Iodo-8-nitroquinoline in Medicinal Chemistry

Executive Summary & Strategic Utility

6-Iodo-8-nitroquinoline (CAS: 5552-46-5) is a high-value bifunctional scaffold in drug discovery, particularly for infectious diseases (malaria, leishmaniasis) and oncology. Its structural utility relies on the orthogonality of its two functional handles:

-

C6-Iodo Group: A "soft" electrophile primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

-

C8-Nitro Group: A masked amine. Upon reduction, it yields an 8-aminoquinoline moiety—a privileged bidentate directing group for C(sp³)-H activation and the pharmacophore for classic antimalarials (e.g., Primaquine, Tafenoquine).

Expert Insight: The order of operations is critical. The C8-nitro group is strongly electron-withdrawing, which activates the C6-iodo position toward oxidative addition by Pd(0) species. Therefore, performing C–C bond formation prior to nitro reduction often results in higher yields and cleaner reaction profiles than attempting to couple the electron-rich 8-aminoquinoline intermediate.

Chemical Profile & Handling

| Property | Specification |

| CAS Number | 5552-46-5 |

| Molecular Formula | C₉H₅IN₂O₂ |

| Molecular Weight | 300.05 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, hot EtOAc; sparingly soluble in MeOH. |

| Storage | 2–8°C, protect from light (iodides are photosensitive). |

Safety Warning: Nitroquinolines are potential mutagens. Handle within a fume hood using double nitrile gloves. Avoid metal spatulas if traces of azides are present in the lab, though this specific compound is stable.

Strategic Reaction Pathways (Logic Map)

The following diagram illustrates the divergent synthetic pathways available from this scaffold. Note the strategic decision to couple before reduction to leverage electronic activation.

Caption: Divergent synthesis map. Pathway A (Blue) utilizes the electron-withdrawing nitro group to facilitate Pd-catalyzed coupling, followed by reduction.

Detailed Protocols

Protocol A: C6-Arylation via Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl ring at the C6 position while preserving the nitro group. Rationale: The electron-poor quinoline ring facilitates the oxidative addition of Pd(0) into the C–I bond.

Materials:

-

6-Iodo-8-nitroquinoline (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) — Chosen for stability and resistance to oxidation.

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Degassing: In a sealed microwave vial or round-bottom flask, combine the quinoline scaffold, boronic acid, and Pd catalyst. Cap and purge with Argon for 5 minutes.

-

Why? Oxygen causes homocoupling of boronic acids and deactivates the Pd(0) species.

-

-

Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous K₂CO₃ solution.

-

Reaction: Heat to 80–90°C for 4–12 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 7:3). The starting material (bright yellow) should disappear; the product is often fluorescent under UV (365 nm).

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography. Nitro-quinolines typically elute later than simple aryl halides due to polarity.

Troubleshooting:

-

Low Yield? If the boronic acid is protodeboronated, switch to CsF as the base in anhydrous DME (dimethoxyethane).

-

Black Precipitate? "Palladium black" formation indicates catalyst decomposition. Add extra ligand (e.g., PPh₃) or lower the temperature.

Protocol B: Chemoselective Nitro Reduction

Objective: Convert the C8-nitro group to an amine without removing the iodine (if coupling wasn't performed) or affecting the newly formed biaryl bond. Critical Note: Avoid Catalytic Hydrogenation (H₂/Pd-C). This method frequently causes hydrodehalogenation (stripping the iodine) or reducing the quinoline ring to tetrahydroquinoline.

Recommended Method: Iron-Ammonium Chloride Reduction This method is mild, scalable, and strictly chemoselective for nitro groups in the presence of halides.

Materials:

-

Substrate (Nitroquinoline derivative)[2]

-

Iron Powder (Fe, 325 mesh, 5.0 equiv)

-

Ammonium Chloride (NH₄Cl, 5.0 equiv)

-

Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Methodology:

-

Preparation: Dissolve the substrate in EtOH/H₂O. The mixture may be heterogeneous initially.

-

Activation: Add NH₄Cl and Iron powder.

-

Reflux: Heat to vigorous reflux (80°C ) for 1–3 hours.

-

Visual Cue: The bright yellow color of the nitro compound will fade to a dull brownish/tan color (amine).

-

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with NaHCO₃ (to remove residual salts), dry, and concentrate.

-

Storage: 8-Aminoquinolines are prone to oxidation (turning dark/black over time). Store under nitrogen or use immediately for the next step (e.g., amide coupling).

Application Case Study: Leishmanicidal Agents

Context: 8-Aminoquinoline analogs (like Sitamaquine) are potent antileishmanial agents. However, metabolic instability often limits their use. Introducing substituents at C6 blocks metabolic oxidation sites.

Synthesis Workflow:

-

Start: 6-Iodo-8-nitroquinoline.

-

Step 1 (Coupling): React with 3-trifluoromethylphenylboronic acid (Protocol A).

-

Result: 6-(3-CF₃-phenyl)-8-nitroquinoline.

-

-

Step 2 (Reduction): Fe/NH₄Cl reduction (Protocol B).

-

Result: 6-(3-CF₃-phenyl)-quinolin-8-amine.

-

-

Step 3 (Derivatization): Acylation of the C8-amine with succinic anhydride or amino acids to improve solubility and bioavailability.

Comparative Data (Yields):

| Reaction Sequence | Step 1 Yield | Step 2 Yield | Overall Yield | Notes |